molecular formula C7H18Cl2N2 B12312510 2,2-Dimethyl-1,4-diazepane dihydrochloride

2,2-Dimethyl-1,4-diazepane dihydrochloride

Cat. No.: B12312510
M. Wt: 201.13 g/mol
InChI Key: DFMGKCVZMKTTNT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol . It is a salt form of 2,2-dimethyl-1,4-diazepane, which is a seven-membered ring containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,4-diazepane dihydrochloride typically involves the reaction of 2,2-dimethyl-1,4-diazepane with hydrochloric acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Formation of corresponding N-oxides

    Reduction: Formation of amines

    Substitution: Formation of substituted diazepanes

Scientific Research Applications

2,2-Dimethyl-1,4-diazepane dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A parent compound with a similar structure but without the dimethyl substitution.

    2,2-Dimethyl-1,3-diazepane: A structural isomer with the nitrogen atoms positioned differently.

    2,2-Dimethyl-1,4-diazepane: The base compound without the dihydrochloride salt form.

Uniqueness

2,2-Dimethyl-1,4-diazepane dihydrochloride is unique due to its specific substitution pattern and salt form, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

2,2-dimethyl-1,4-diazepane;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)6-8-4-3-5-9-7;;/h8-9H,3-6H2,1-2H3;2*1H

InChI Key

DFMGKCVZMKTTNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCCN1)C.Cl.Cl

Origin of Product

United States

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